molecular formula C10H17NO4 B7890313 3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE

3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE

Cat. No.: B7890313
M. Wt: 215.25 g/mol
InChI Key: TZVXAGZGBHPRMV-OCAPTIKFSA-N
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Description

Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate is a chiral compound with a pyrrolidine ring and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE typically involves the cyclization of suitable precursors. One common method starts with the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high efficiency and yield. These methods utilize microreactor systems to introduce tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and strong bases like sodium hydride are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIETHYL (3R,4S)-PYRROLIDINE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Uniqueness

Diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers allow for selective interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXAGZGBHPRMV-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@@H]1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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